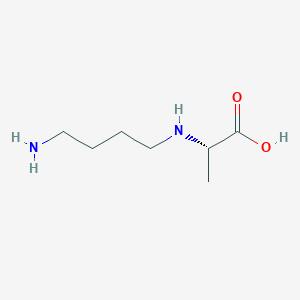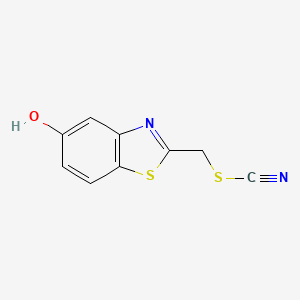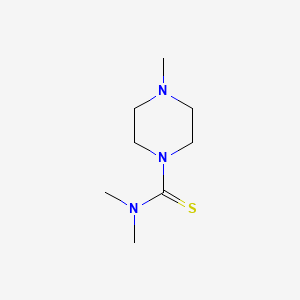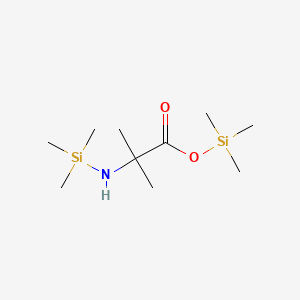![molecular formula C9H9NO3S B13807803 8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate CAS No. 23003-41-0](/img/structure/B13807803.png)
8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MRX” refers to contezolid, an oxazolidinone antibacterial agent. Contezolid is effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It is an approved drug in China since 2021 .
Vorbereitungsmethoden
Contezolid can be synthesized through various synthetic routes. One common method involves the reaction of an oxazolidinone derivative with a trifluoromethyl-substituted aromatic compound under specific conditions . The preparation method is designed to be simple and suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Contezolid undergoes several types of chemical reactions, including:
Oxidation: Contezolid can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Contezolid can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Contezolid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of oxazolidinones.
Biology: Contezolid is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Contezolid is used in the pharmaceutical industry for the development of new antibacterial drugs
Wirkmechanismus
Contezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the V region of the bacterial 23S ribosomal RNA, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the cessation of bacterial growth and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Contezolid is similar to other oxazolidinone antibacterial agents, such as linezolid and tedizolid phosphate. contezolid has a unique safety profile with reduced potential for myelosuppression and monoamine oxidase inhibition compared to linezolid . Similar compounds include:
Linezolid: Another oxazolidinone antibacterial agent used to treat Gram-positive infections.
Tedizolid phosphate: A newer oxazolidinone with improved potency and safety profile compared to linezolid.
Contezolid’s uniqueness lies in its high activity against Gram-positive pathogens and its improved safety profile, making it a valuable addition to the class of oxazolidinone antibacterial agents .
Eigenschaften
CAS-Nummer |
23003-41-0 |
|---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
8-hydroxy-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-7(11)8-10(5)6(4-14-8)9(12)13/h2-3,6H,4H2,1H3,(H-,11,12,13) |
InChI-Schlüssel |
PTCVSZDUULXASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+]2C(CSC2=C(C=C1)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)



![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)



